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Compound of Interest

Compound Name: Fmoc-NH-PEG11-CH2COOH

Cat. No.: B8106028

For researchers, scientists, and drug development professionals, the precise characterization
of bifunctional linkers is paramount for successful bioconjugation, drug delivery, and proteomics
applications. This guide provides a detailed comparative analysis of Fmoc-NH-PEG11-
CH2COOH, a popular heterobifunctional polyethylene glycol (PEG) linker, benchmarked
against relevant alternatives. The characterization is supported by Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental
protocols.

Fmoc-NH-PEG11-CH2COOH is a versatile linker molecule featuring a
fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid, separated
by a hydrophilic 11-unit PEG spacer.[1] The Fmoc protecting group offers stability under acidic
conditions and can be readily cleaved under mild basic conditions, enabling orthogonal
conjugation strategies.[2] The terminal carboxylic acid allows for straightforward coupling to
primary amines, forming stable amide bonds.[3] The PEG chain enhances the solubility and
biocompatibility of the resulting conjugates.[4]

Comparative Data Analysis

To provide a comprehensive overview, Fmoc-NH-PEG11-CH2COOH is compared with
analogues featuring shorter PEG chains (Fmoc-NH-PEG2-CH2COOH and Fmoc-NH-PEG4-
CH2COOH) and an alternative protecting group (Boc-NH-PEG11-CH2COOH). The key
physicochemical and spectral data are summarized in the tables below.
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Physicochemical Properties

Molecular . .

Molecular . PEG Chain Protecting
Compound Weight ( g/mol

Formula ) Length Group
Fmoc-NH-
PEG11- C39H59N015 781.88 11 Fmoc
CH2COOH
Fmoc-NH-PEG2-

C21H23NO6 385.42[5] 2 Fmoc
CH2COOH
Fmoc-NH-PEG4-

C25H31NOS8 473.52 4 Fmoc
CH2COOH
Boc-NH-PEG11-

C29H57NO15 659.76 11 Boc

CH2COOH

Expected 'H NMR Spectral Data (400 MHz, CDClz)

Fmoc Protons PEG Backbone -CH2COOH Other Key
Compound .
(ppm) (ppm) (ppm) Signals (ppm)
5.3 (brs, 1H,
Fmoc-NH-
NH), 4.2-4.4 (m,
PEG11- 7.2-7.8 (m, 8H) 3.5-3.7 (m, 44H) 4.1 (s, 2H)
3H, Fmoc CH,
CH2COOH
CH2)
5.4 (brs, 1H,
Fmoc-NH-PEG2- NH), 4.2-4.4 (m,
7.2-7.8 (m, 8H) 3.5-3.7 (m, 8H) 4.1 (s, 2H)
CH2COOH 3H, Fmoc CH,
CH2)
5.4 (brs, 1H,
Fmoc-NH-PEG4- NH), 4.2-4.4 (m,
7.2-7.8 (m, 8H) 3.5-3.7 (m, 16H) 4.1 (s, 2H)
CH2COOH 3H, Fmoc CH,
CH2)
5.1 (brs, 1H,
Boc-NH-PEG11-
N/A 3.5-3.7(m, 44H) 4.1 (s, 2H) NH), 1.4 (s, 9H,
CH2COOH
Boc)
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Fmoc Carbons PEG Backbone -CH2COOH Other Key
Compound .
(Ppm) (Ppm) (ppm) Signals (ppm)
Fmoc-NH- 156 (C=0,
PEG11- 120-144 ~70 ~69, 172 urethane), 67, 47
CH2COOH (Fmoc)
156 (C=0,
Fmoc-NH-PEG2-
120-144 ~70 ~69, 172 urethane), 67, 47
CH2COOH
(Fmoc)
156 (C=0,
Fmoc-NH-PEG4-
120-144 ~70 ~69, 172 urethane), 67, 47
CH2COOH
(Fmoc)
156 (C=0,
Boc-NH-PEG11-
N/A ~70 ~69, 172 urethane), 80, 28
CH2COOH
(Boc)

Mass Spectrometry Data (ESI-MS)

Compound [M+H]* (mlz) [M+Na]* (m/z) [M+K]* (mlz)
Fmoc-NH-PEG11-

782.39 804.37 820.35
CH2COOH
Fmoc-NH-PEG2-

386.15 408.13 424.11
CH2COOH
Fmoc-NH-PEG4-

474.21 496.19 512.16
CH2COOH
Boc-NH-PEG11-

660.39 682.37 698.35

CH2COOH

Note: The spectral data for Fmoc-NH-PEG11-CH2COOH and its alternatives are based on
typical values for the respective functional groups and PEG linkers. Actual experimental values
may vary slightly.
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Experimental Protocols

Detailed methodologies for the characterization of Fmoc-NH-PEG11-CH2COOH and its
alternatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of
deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is used as an internal standard (0

ppm).
e 'H NMR Spectroscopy:
o Acquire the spectrum on a 400 MHz NMR spectrometer.

o Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-
32 scans.

o Process the data with a line broadening of 0.3 Hz.

e 13C NMR Spectroscopy:
o Acquire the spectrum on a 100 MHz NMR spectrometer.
o Use a proton-decoupled pulse sequence.

o Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio (typically several
hundred to thousands).

o Process the data with a line broadening of 1-2 Hz.

Electrospray lonization Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in a suitable
solvent such as methanol or acetonitrile. Dilute this solution to a final concentration of 10-100
pg/mL in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid
to promote ionization.[6]
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e Instrumentation: Analyze the sample using a time-of-flight (TOF) or quadrupole mass
spectrometer equipped with an electrospray ionization source.[7]

o Data Acquisition:
o Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 pL/min.

o Acquire the data in positive ion mode over a mass range that encompasses the expected

molecular ions and common adducts (e.g., m/z 100-1000).

o Typical ESI source parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-
40 V, and a source temperature of 100-150 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of Fmoc-NH-
PEG11-CH2COOH.
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Caption: Workflow for the characterization of Fmoc-NH-PEG11-CH2COOH.

Signaling Pathways and Logical Relationships

The utility of Fmoc-NH-PEG11-CH2COOH lies in its ability to link two different molecules in a
controlled manner. The logical relationship of its functional groups in a typical bioconjugation
reaction is depicted below.
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Caption: Bioconjugation strategy using Fmoc-NH-PEG11-CH2COOH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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